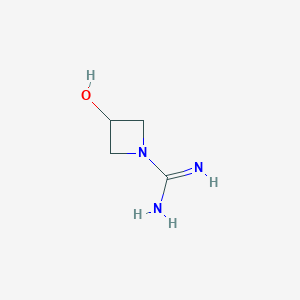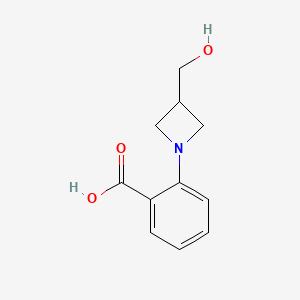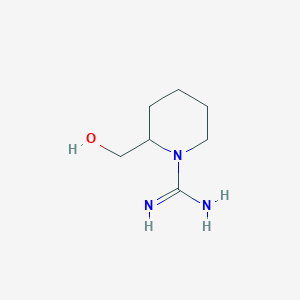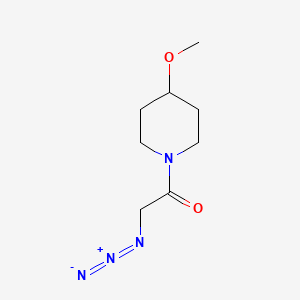![molecular formula C9H10ClN3O B1476727 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097954-92-0](/img/structure/B1476727.png)
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Descripción general
Descripción
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, also known as CPOH, is a heterocyclic organic compound. It is a six-membered ring containing two nitrogen atoms, one oxygen atom, and three carbon atoms. CPOH is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. CPOH is also used as a catalyst in several organic synthesis processes.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, including structures similar to 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, serve as crucial building blocks in medicinal chemistry. These compounds, recognized for their morpholine isosteres, offer achiral solutions with lipophilicity comparable to morpholine. The synthesis of such morpholine derivatives highlights their potential as versatile intermediates in drug development (Walker, Eklov, & Bedore, 2012).
Analytical Techniques
Gas Chromatographic Determination
The determination of trace amounts of specific bicyclic compounds and their biomarkers in biological samples underscores the analytical capabilities in forensic and pharmacological studies. Techniques involving gas chromatography illustrate the precise quantification and detection limits for these compounds in complex matrices like blood plasma (Stan’kov et al., 2015).
Chemical Reactions and Mechanisms
Synthesis from Imines
The conversion of arylimines with 2, 3-dihydrofuran under high pressure to yield azabicyclo[3.2.0]heptane compounds demonstrates the chemical versatility and reactivity of these frameworks. Such reactions, promoted by pressure and temperature, provide insight into the synthesis of novel bicyclic structures with potential biological applications (Oishi et al., 1998).
Structural Analysis and Design
Crystal and Molecular Structure
Studies on the crystal and molecular structure of bicyclic compounds, including those structurally related to 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, provide valuable information on conformation, charge distribution, and stereochemistry. These findings contribute to the design of molecules with desired biological activities and properties (Trefonas & Sato, 1966).
Propiedades
IUPAC Name |
6-(6-chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-6-1-7(13)4-14-3-6/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGUORSVVNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)




![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)

![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)



